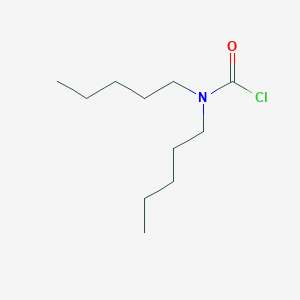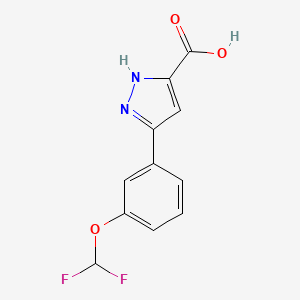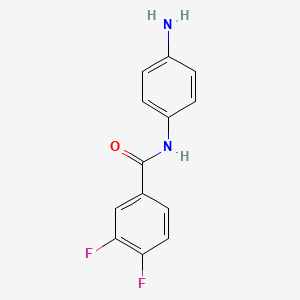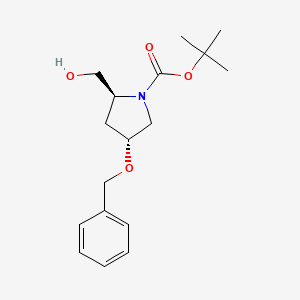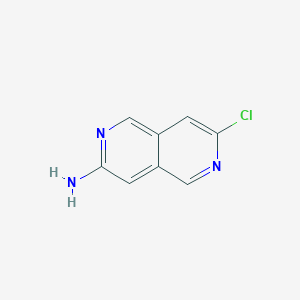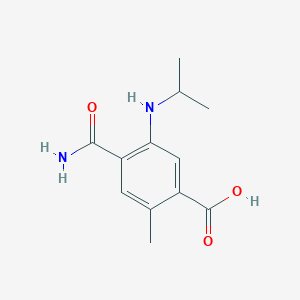
4-(Aminocarbonyl)-5-(isopropylamino)-2-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(Aminocarbonyl)-5-(isopropylamino)-2-methylbenzoic acid is an organic compound with a complex structure that includes an aminocarbonyl group, an isopropylamino group, and a methylbenzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminocarbonyl)-5-(isopropylamino)-2-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the acylation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often require the use of solvents like xylene and bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
4-(Aminocarbonyl)-5-(isopropylamino)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminocarbonyl or isopropylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
4-(Aminocarbonyl)-5-(isopropylamino)-2-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Aminocarbonyl)-5-(isopropylamino)-2-methylbenzoic acid involves its interaction with specific molecular targets. The aminocarbonyl and isopropylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways involved depend on the specific biological context and target molecules.
類似化合物との比較
Similar Compounds
2-Aminothiazole-Based Compounds: These compounds share some structural similarities and have been studied for their biological activities.
tert-Butyloxycarbonyl-Protected Amino Acids: These compounds are used in organic synthesis and have similar reactive groups.
Uniqueness
4-(Aminocarbonyl)-5-(isopropylamino)-2-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
4-carbamoyl-2-methyl-5-(propan-2-ylamino)benzoic acid |
InChI |
InChI=1S/C12H16N2O3/c1-6(2)14-10-5-8(12(16)17)7(3)4-9(10)11(13)15/h4-6,14H,1-3H3,(H2,13,15)(H,16,17) |
InChIキー |
FLHZZKKNMKSPED-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C(=O)O)NC(C)C)C(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B8454641.png)
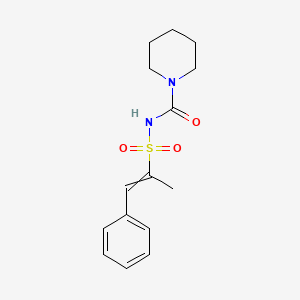
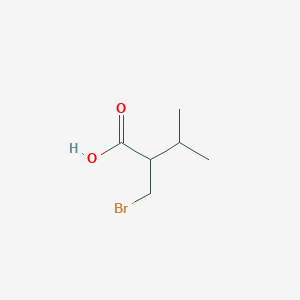
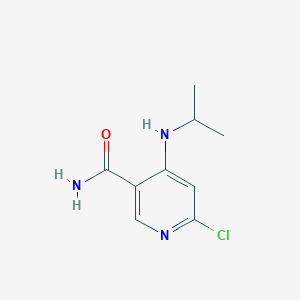

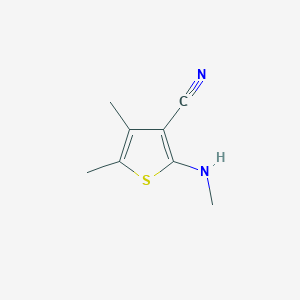
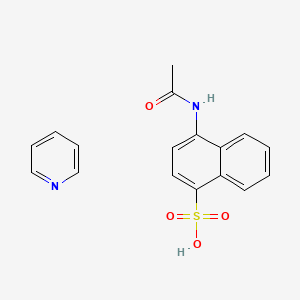
![4-[(2-Bromophenyl)thio]benzaldehyde](/img/structure/B8454690.png)
